

# Early-phase clinical trials of Gaxilose for hypolactasia.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Gaxilose |           |  |  |  |
| Cat. No.:            | B1674640 | Get Quote |  |  |  |

An In-depth Technical Guide to the Early-Phase Clinical Development of **Gaxilose** for the Diagnosis of Hypolactasia

#### Introduction

Hypolactasia, the deficiency of the lactase-phlorizin hydrolase enzyme in the small intestine, is a common condition affecting a significant portion of the adult global population. This deficiency impairs the digestion of lactose, leading to symptoms of lactose intolerance. The accurate diagnosis of hypolactasia is crucial for appropriate dietary management and to distinguish it from other gastrointestinal disorders. Historically, diagnostic methods have included the lactose tolerance test (LTT), the hydrogen breath test (HBT), and intestinal biopsy, each with limitations in terms of invasiveness, reliability, or patient convenience.

**Gaxilose** (4-β-D-galactosyl-D-xylose) is a synthetic disaccharide developed as a non-invasive diagnostic agent for hypolactasia.[1][2] Its mechanism relies on being a specific substrate for the intestinal lactase enzyme.[2][3] When **Gaxilose** is ingested, lactase cleaves it into its constituent monosaccharides, galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine.[1][2] The quantity of D-xylose recovered in urine or measured in serum is directly proportional to the functional lactase activity in the small intestine, offering a direct and quantitative assessment of the enzyme's capacity.[2][4]

This technical guide summarizes the key findings from the early-phase clinical trials that established the dose, safety, and pharmacokinetic profile of **Gaxilose** as a diagnostic tool for hypolactasia.



## **Mechanism of Action and Diagnostic Principle**

The diagnostic utility of **Gaxilose** is based on a targeted enzymatic reaction. In individuals with sufficient lactase activity (normolactasia), orally administered **Gaxilose** is efficiently hydrolyzed in the jejunum. The resulting D-xylose is passively absorbed into the bloodstream and subsequently eliminated via the kidneys. In individuals with hypolactasia, the reduced lactase activity leads to significantly less cleavage of **Gaxilose**, resulting in lower absorption and excretion of D-xylose.[1][3] This direct relationship between lactase activity and D-xylose levels forms the basis of the **Gaxilose** test.



Click to download full resolution via product page

**Gaxilose** diagnostic mechanism of action.

### **Early-Phase Clinical Trial Protocols**

The foundational studies for **Gaxilose** were designed to determine the optimal dose, establish pharmacokinetic parameters for its metabolite D-xylose, and assess its safety in healthy volunteers.



### **Phase I Dose-Finding Study Protocol**

A randomized, dose-finding Phase I study was conducted to evaluate the pharmacokinetics of D-xylose following **Gaxilose** administration and to select the optimal dose for subsequent diagnostic studies.[4]

- Study Design: Randomized, ascending-dose study.
- Participant Population: 12 healthy adult volunteers with presumed normal lactase activity.
- Intervention:
  - Six ascending oral doses of Gaxilose.
  - Placebo control.
- Key Assessments:
  - Pharmacokinetics (PK): Serial blood and urine samples were collected to determine the concentration of D-xylose. Key PK parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), and total amount of D-xylose excreted in urine over specified time intervals.
  - Safety & Tolerability: Monitoring and reporting of all adverse events (AEs), vital signs, and clinical laboratory tests.





Click to download full resolution via product page

Workflow for the Gaxilose Phase I clinical trial.

### **Quantitative Data from Phase I Trials**

The Phase I study demonstrated a clear dose-dependent increase in D-xylose concentrations in both serum and urine following **Gaxilose** administration.[4] No treatment-related adverse events were reported, establishing the safety of **Gaxilose** at the doses tested.[4]

# Table 1: Optimal Dose Selection and Pharmacokinetic/Pharmacodynamic Parameters

Based on the dose-response relationship, optimal doses were selected for urine- and blood-based diagnostic tests to maximize the differentiation between normal and deficient lactase activity.[4]



| Test Type  | Optimal<br>Gaxilose<br>Dose | Sample<br>Matrix | Key<br>Parameter     | Measureme<br>nt Time<br>Point | Diagnostic<br>Cutoff<br>Value |
|------------|-----------------------------|------------------|----------------------|-------------------------------|-------------------------------|
| Urine Test | 0.45 g                      | Urine            | Total D-<br>xylose   | 4 hours                       | 27.58 mg                      |
| Urine Test | 0.45 g                      | Urine            | Total D-<br>xylose   | 5 hours                       | 37.87 mg                      |
| Blood Test | 2.7 g                       | Serum            | Cmax of D-<br>xylose | 90 minutes                    | 0.97 mg/dL                    |

Data sourced from a Phase I/Ib study in healthy volunteers.[4]

## **Progression to Later-Phase Trials**

The doses and time points established in the early-phase trials were carried forward into larger Phase IIb-III studies to validate the diagnostic performance of the **Gaxilose** test against the gold standard of intestinal biopsy.[5]

# Table 2: Diagnostic Accuracy of Gaxilose Test (Phase IIb-III)

These later-stage trials confirmed the high diagnostic accuracy of the **Gaxilose** test in a clinical population.[5]



| Diagnostic<br>Test                 | Sensitivity | Specificity | Positive<br>Predictive<br>Value (PPV) | Negative<br>Predictive<br>Value (NPV) | Area Under<br>ROC Curve |
|------------------------------------|-------------|-------------|---------------------------------------|---------------------------------------|-------------------------|
| Gaxilose Test<br>(Urine/Serum<br>) | >90%        | >90%        | >90%                                  | >90%                                  | >0.9                    |
| Hydrogen<br>Breath Test<br>(HBT)   | 69% - 85%   | 69% - 85%   | 69% - 85%                             | 69% - 85%                             | <0.9                    |
| Blood<br>Glucose Test<br>(LTT)     | 69% - 85%   | 69% - 85%   | 69% - 85%                             | 69% - 85%                             | <0.9                    |

Data from a multicenter Phase IIb-III study comparing **Gaxilose** tests to intestinal biopsy.[5]





Click to download full resolution via product page

Logical progression of **Gaxilose** clinical development.

#### Conclusion

The early-phase clinical trials were instrumental in establishing the fundamental parameters for the use of **Gaxilose** as a diagnostic agent for hypolactasia. The Phase I dose-finding study successfully identified optimal doses for both urine and blood-based tests while demonstrating an excellent safety profile.[4] The data generated in these initial studies provided a solid foundation for larger, later-phase trials, which ultimately confirmed the **Gaxilose** test's superior diagnostic accuracy compared to other non-invasive methods.[5] The methodology provides a simple, safe, and reliable tool for the in vivo evaluation of lactase activity, representing a significant advancement in the diagnosis of hypolactasia.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Gaxilose used for? [synapse.patsnap.com]
- 2. Gaxilose | TargetMol [targetmol.com]
- 3. What is the mechanism of Gaxilose? [synapse.patsnap.com]
- 4. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with
   4-galactosylxylose (gaxilose) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-phase clinical trials of Gaxilose for hypolactasia.].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1674640#early-phase-clinical-trials-of-gaxilose-for-hypolactasia]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com